![molecular formula C12H12Br2O2S2 B276090 3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]](/img/structure/B276090.png)
3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]' is a chemical compound that belongs to the family of thiophene derivatives. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of '3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]' is not well understood. However, it is believed that this compound acts as a semiconducting material in organic electronic devices. The presence of bromine and hydroxyl groups in the molecule enhances the electron mobility and conductivity of the compound.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of '3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]'. However, it has been reported that this compound is non-toxic and has low cytotoxicity. This makes it an ideal candidate for use in biomedical applications such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using '3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]' in lab experiments include its unique chemical properties, low toxicity, and potential applications in various fields. However, the limitations of using this compound include the multi-step synthesis process, high cost, and limited availability.
Zukünftige Richtungen
There are numerous future directions for the study of '3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]'. Some of the potential areas of research include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in biomedical and electronic fields. Additionally, the development of new derivatives of this compound may lead to the discovery of new materials with unique properties and potential applications.
Synthesemethoden
The synthesis of '3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]' is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-bromo-2-methylthiophene with formaldehyde in the presence of a base to form 4-bromo-2-(hydroxymethyl)-5-methylthiophene. The second step involves the reaction of 4-bromo-2-(hydroxymethyl)-5-methylthiophene with formaldehyde and a base to form '3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]'. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
'3,3'-Bis[4-bromo-2-(hydroxymethyl)-5-methylthiophene]' has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. The unique chemical properties of this compound make it an ideal candidate for the development of organic electronic devices such as organic field-effect transistors, organic light-emitting diodes, and organic solar cells.
Eigenschaften
Molekularformel |
C12H12Br2O2S2 |
---|---|
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
[4-bromo-3-[4-bromo-2-(hydroxymethyl)-5-methylthiophen-3-yl]-5-methylthiophen-2-yl]methanol |
InChI |
InChI=1S/C12H12Br2O2S2/c1-5-11(13)9(7(3-15)17-5)10-8(4-16)18-6(2)12(10)14/h15-16H,3-4H2,1-2H3 |
InChI-Schlüssel |
HQTBWVPBGLPKJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)CO)C2=C(SC(=C2Br)C)CO)Br |
Kanonische SMILES |
CC1=C(C(=C(S1)CO)C2=C(SC(=C2Br)C)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.